4-O-Benzyl-3-hydroxy Tyrosol a-Acetate

Lipophilicity Pharmacokinetics Bioavailability

This orthogonally protected intermediate is engineered for high-yield Hydroxytyrosol (HT) synthesis. Unlike unprotected HT, its benzyl-ether and acetate-ester groups prevent oxidative polymerization and non-selective reactivity, enabling precise, multi-step construction of HT acetate (2.8× more potent neuroprotectant than HT). Ideal for kilogram-scale process chemistry, lipophilic ester synthesis, and stable isotope-labeled internal standard preparation. High purity ensures reliable downstream results.

Molecular Formula C17H18O4
Molecular Weight 286.327
CAS No. 1333081-71-2
Cat. No. B590513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Benzyl-3-hydroxy Tyrosol a-Acetate
CAS1333081-71-2
Synonyms3-Hydroxy-4-(phenylmethoxy)-benzeneethanol 1-Acetate
Molecular FormulaC17H18O4
Molecular Weight286.327
Structural Identifiers
SMILESCC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C17H18O4/c1-13(18)20-10-9-14-7-8-17(16(19)11-14)21-12-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12H2,1H3
InChIKeyDOISVUILINXQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-Benzyl-3-hydroxy Tyrosol α-Acetate (CAS 1333081-71-2): A Protected Synthetic Intermediate for Hydroxytyrosol


4-O-Benzyl-3-hydroxy Tyrosol α-Acetate (CAS 1333081-71-2) is a chemically modified derivative of the naturally occurring phenolic compound tyrosol [1]. It is characterized by a benzyl ether protection at the 4-hydroxyl group and an acetate ester at the α-position [2]. This compound is not a final bioactive molecule but a strategic, protected intermediate for the synthesis of Hydroxytyrosol (H977000) and its related bioactive analogs . Its molecular formula is C₁₇H₁₈O₄, with a molecular weight of 286.32 g/mol and a computed XLogP3 of 3.2, indicating significantly enhanced lipophilicity compared to the parent hydroxytyrosol (log P = 0.08) [3].

Why 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate Cannot Be Replaced by Common Tyrosol Analogs


Generic substitution is not feasible for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate due to its specific role as an orthogonally protected synthetic intermediate. Unlike common tyrosol or hydroxytyrosol, which are prone to rapid oxidation and non-selective reactivity due to their free catechol and primary alcohol groups [1][2], this compound is engineered for precise, multi-step synthesis. The benzyl group provides a robust, long-term protective barrier for the phenolic hydroxyl, while the acetate group masks the primary alcohol, enabling selective and orthogonal deprotection strategies [3]. This dual protection is critical for achieving high yields and purity in the downstream synthesis of complex molecules like Hydroxytyrosol, where uncontrolled side reactions are a major hurdle. Substituting with an unprotected analog would lead to polymerization, complex mixtures of esters, and a significant loss of yield, rendering the process inefficient and non-viable [1].

Quantifiable Differentiation Evidence for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate vs. Analogs


Enhanced Lipophilicity for Cellular Uptake vs. Parent Hydroxytyrosol

The target compound's benzyl and acetate protecting groups confer a significant increase in lipophilicity compared to the highly hydrophilic parent molecule, hydroxytyrosol. This physicochemical alteration is a key determinant for passive cellular membrane permeability and oral bioavailability, a primary limitation for hydroxytyrosol's therapeutic use [1]. The computed partition coefficient (XLogP3) for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is 3.2 , whereas hydroxytyrosol has an experimental log P of 0.08 [2].

Lipophilicity Pharmacokinetics Bioavailability

Demonstrated Neuroprotective Potency in Brain Tissue: IC50 Comparison

In a direct head-to-head comparison, the final bioactive molecule hydroxytyrosol acetate (HT-AC), for which 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is the immediate synthetic precursor, was shown to be significantly more potent than hydroxytyrosol (HT) in a functional neuroprotection assay using rat brain slices [1]. This provides a quantitative, functional basis for selecting the synthetic route that employs the protected intermediate.

Neuroprotection Oxidative Stress In Vitro Pharmacology

Antioxidant Activity Superiority of Hydroxytyrosol Esters over Tyrosol Esters

A comparative study evaluating the antioxidant activity of lipophilic esters derived from tyrosol (TY) and hydroxytyrosol (HTY) establishes the critical role of the ortho-diphenolic (catechol) structure for potent activity [1]. This evidence supports the strategic selection of the hydroxytyrosol-based synthetic pathway over the less active tyrosol-based route, thereby reinforcing the procurement value of an intermediate specifically designed for hydroxytyrosol synthesis.

Antioxidant Capacity Food Chemistry Structure-Activity Relationship

Orthogonal Protection Strategy Enables Selective Functionalization

The synthesis of hydroxytyrosol and its derivatives is plagued by the poor selectivity of the catechol and primary alcohol groups, leading to complex mixtures of products [1]. 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate addresses this through an orthogonal protection strategy. The benzyl group protects the 4-OH phenolic position, while the acetate group protects the α-alcoholic position. This design allows for the independent and sequential removal of each protecting group under different, specific conditions, enabling precise, stepwise construction of complex target molecules without side reactions [2][3].

Synthetic Chemistry Protecting Groups Process Development

Improved Long-Term Storage Stability Compared to Oxidation-Prone Hydroxytyrosol

The target compound's protected catechol moiety is significantly more stable to oxidation than that of free hydroxytyrosol. While unprotected hydroxytyrosol is described as undergoing 'quick oxidation in the air, particularly on silica gel and in alkaline medium, to afford a black polymeric material' and is not suitable for long-term storage [1], 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate is a stable, white solid at room temperature . This stability difference is crucial for practical laboratory and industrial handling.

Stability Storage Chemical Handling

Validated Application Scenarios for 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate Based on Differential Evidence


Large-Scale Synthesis of Hydroxytyrosol Acetate (HT-AC) for Neuroprotection Studies

This intermediate is ideally suited for process chemistry groups focused on the kilogram-scale production of Hydroxytyrosol Acetate (HT-AC). The dual-protected nature allows for a high-yielding, multi-step synthesis that avoids the oxidative polymerization and low yields associated with using unprotected hydroxytyrosol as a starting material [1]. The final HT-AC has been demonstrated to be 2.8-fold more potent than hydroxytyrosol in an ex vivo neuroprotection model (IC50 of 28.18 µM vs. 77.78 µM), making it a high-value target for preclinical studies [2].

Discovery of Lipophilic Hydroxytyrosol Analogs with Improved Bioavailability

For medicinal chemists developing next-generation hydroxytyrosol-based therapeutics, this compound serves as a versatile starting point. Its enhanced lipophilicity (XLogP3 = 3.2) compared to hydroxytyrosol (log P = 0.08) is a key design feature that addresses the poor oral bioavailability of the parent molecule [3][4]. The orthogonal protection allows chemists to selectively modify the catechol or primary alcohol moieties with different lipophilic groups before final deprotection, enabling the systematic exploration of structure-activity relationships for improved pharmacokinetic properties [5].

Synthesis of Stable Isotope-Labeled Internal Standards for Bioanalysis

The compound's high purity, well-defined structure, and robust stability make it an excellent precursor for the synthesis of stable isotope-labeled internal standards of hydroxytyrosol and its metabolites . In LC-MS/MS bioanalytical method development for quantifying hydroxytyrosol in plasma, for which Cmax values can be as low as 4.40 ng/mL after olive oil intake, the use of a precisely matched and stable labeled internal standard is non-negotiable for achieving required assay sensitivity and accuracy [6].

Development of Functional Food Ingredients and Antioxidant Additives

R&D groups in the food and nutraceutical industries can utilize this intermediate to synthesize lipophilic hydroxytyrosol esters. The evidence that hydroxytyrosyl esters retain and, in some assays, surpass the antioxidant activity of hydroxytyrosol, while gaining improved solubility in lipid matrices, is a key differentiator [3]. This allows for the creation of functional ingredients that are more effectively incorporated into fat-based food products and cosmetic formulations, offering superior protection against lipid peroxidation compared to their hydrophilic counterparts [3].

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